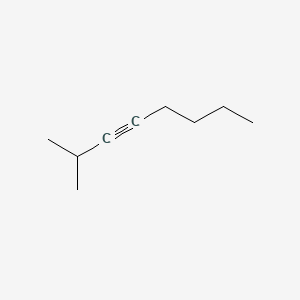

3-Octyne, 2-methyl-

Description

Significance of Alkynes in Modern Organic Synthesis and Chemical Research

Alkynes are fundamental building blocks in the arsenal (B13267) of synthetic organic chemists due to the high reactivity of their carbon-carbon triple bond. numberanalytics.comnumberanalytics.comfastercapital.com This triple bond, composed of one strong sigma (σ) bond and two weaker pi (π) bonds, readily undergoes a wide array of chemical transformations, making alkynes versatile precursors to a vast range of other functional groups and complex molecular architectures. numberanalytics.comwikipedia.org Their utility is evident in their application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com

The linear geometry of the sp-hybridized carbon atoms in the triple bond imparts distinct structural features to molecules containing them. wikipedia.org Alkynes participate in numerous pivotal reactions, including addition reactions (e.g., hydrogenation, halogenation, hydration), cycloadditions, and metal-catalyzed cross-coupling reactions. solubilityofthings.comopenaccesspub.org For instance, the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for forming carbon-carbon bonds. numberanalytics.com Furthermore, the development of alkyne metathesis has provided a precise tool for the formation of internal alkynes. numberanalytics.com

The significance of alkynes extends to materials science, where they serve as monomers for the synthesis of conductive polymers like polyacetylene, and as precursors for carbon nanomaterials. openaccesspub.orgnumberanalytics.com In the pharmaceutical industry, the alkyne functional group is a key component in the synthesis of numerous biologically active molecules, including anticancer agents and antibiotics. numberanalytics.comnumberanalytics.com

Overview of Steric and Electronic Effects in Branched Alkynes: The Case of 3-Octyne (B96577), 2-methyl-

The reactivity of an alkyne is not solely determined by the triple bond itself but is also significantly influenced by the nature of the substituent groups attached to it. In branched alkynes, such as 3-Octyne, 2-methyl-, steric and electronic effects play a crucial role in dictating their chemical behavior.

3-Octyne, 2-methyl- , with the IUPAC name 2-methyloct-3-yne , is an internal alkyne. vulcanchem.com The triple bond is located between the third and fourth carbon atoms of the octyne chain. The presence of a methyl group at the second carbon atom introduces steric hindrance near one end of the alkyne.

Steric Effects: The bulky methyl group at the C2 position can hinder the approach of reagents to the triple bond, potentially influencing the regioselectivity and rate of addition reactions. numberanalytics.comacs.org For instance, in reactions like hydroboration, bulky reagents will preferentially add to the less sterically hindered side of the alkyne. msu.edu The asymmetry created by the methyl group can also affect the molecule's physical properties, such as its crystallization behavior and solubility. vulcanchem.com

Electronic Effects: Alkyl groups, like the methyl and propyl groups in 2-methyl-3-octyne, are generally considered to be weakly electron-donating. These inductive effects can influence the electron density of the triple bond, which in turn affects its reactivity towards electrophiles and nucleophiles. Compared to terminal alkynes, which possess an acidic proton, internal alkynes like 2-methyl-3-octyne are less acidic and not susceptible to deprotonation at the sp-hybridized carbons. vulcanchem.com The reactivity of the alkyne component in certain reactions, such as ruthenium-catalyzed [2+2] cycloadditions, has been shown to increase as the alkyne becomes more electron-deficient. acs.org

The interplay of these steric and electronic factors makes the study of branched alkynes a nuanced area of chemical research, with the potential to fine-tune the reactivity and selectivity of chemical transformations.

Historical Context of Alkyne Synthesis and Reactivity Studies

The study of alkynes dates back to the 19th century with the discovery of acetylene (B1199291) (ethyne) by Edmund Davy in 1836. numberanalytics.com However, a deeper understanding of their structure and reactivity evolved significantly over the following decades. The pioneering work of chemists like Marcelin Berthelot in the late 1800s laid the groundwork for understanding the chemistry of these unsaturated hydrocarbons. numberanalytics.com

Early methods for alkyne synthesis often involved harsh reaction conditions. A common and enduring method is the dehydrohalogenation of vicinal or geminal dihalides using strong bases. numberanalytics.comunacademy.com This elimination reaction provides a direct route to the formation of the carbon-carbon triple bond. Another classical approach is the alkylation of terminal alkynes. The acidity of the terminal C-H bond allows for the formation of a nucleophilic acetylide anion, which can then react with an alkyl halide to form a more substituted alkyne. numberanalytics.comsolubilityofthings.com

The 20th century witnessed a dramatic expansion in the synthetic methodologies for alkynes, largely driven by the advent of organometallic chemistry. numberanalytics.com The development of transition metal catalysts revolutionized alkyne chemistry, enabling milder and more selective transformations. numberanalytics.com Reactions such as the Lindlar hydrogenation for the stereoselective synthesis of cis-alkenes from alkynes and the aforementioned Sonogashira coupling became indispensable tools in organic synthesis. numberanalytics.commsu.edu The work of Ralph Raphael, who authored the first book on the versatility of alkynes as synthetic intermediates in 1955, was a significant milestone in highlighting their importance. wikipedia.org

Scope and Objectives of Research on 3-Octyne, 2-methyl- within Advanced Chemical Methodologies

While specific research focused exclusively on 3-Octyne, 2-methyl- is not extensively documented in publicly available literature, its structure as a branched internal alkyne places it within the scope of several advanced chemical methodologies. Research on such compounds is generally aimed at understanding and exploiting the influence of substitution patterns on reactivity and selectivity.

The primary objectives for studying a compound like 2-methyl-3-octyne would likely include:

Exploring Novel Synthetic Routes: Developing more efficient and stereoselective methods for the synthesis of branched internal alkynes remains an area of active research. This could involve new catalytic systems or optimization of existing methods.

Investigating Reaction Mechanisms: The unique steric and electronic environment of 2-methyl-3-octyne makes it a valuable substrate for studying the mechanisms of various alkyne transformations. For example, investigating how the branched structure affects the regioselectivity of addition reactions or its participation in metal-catalyzed processes can provide fundamental insights.

Application in Target-Oriented Synthesis: Branched alkyl chains are common motifs in many natural products and biologically active molecules. Understanding the reactivity of building blocks like 2-methyl-3-octyne is crucial for the efficient synthesis of more complex targets.

Development of New Materials: As with other alkynes, there is potential for using branched alkynes in the development of new polymers and materials where the specific substitution pattern could be used to tune the material's properties.

While direct applications of 2-methyl-3-octyne are not widely reported, research on analogous compounds provides a roadmap for potential areas of investigation. For instance, other branched alkynes have been used in hydrosilylation and diboration reactions to create functionalized organosilicon compounds and pivotal intermediates for further synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

55402-15-8 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

2-methyloct-3-yne |

InChI |

InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4-6H2,1-3H3 |

InChI Key |

VGZZDWCLCYQULT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC(C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Octyne, 2 Methyl Transformations

Catalytic Hydrogenation Pathways of 3-Octyne (B96577), 2-methyl- and Related Alkynes

The catalytic hydrogenation of alkynes is a fundamental process for the synthesis of alkenes and alkanes. The selective conversion of an alkyne to an alkene, known as semihydrogenation, is of particular industrial importance for producing polymer-grade olefins. sciopen.comrsc.org The transformation of 2-methyl-3-octyne and similar alkynes involves complex interactions between the substrate, catalyst, and reaction conditions.

Selective Semihydrogenation to Alkenes: Mechanistic Insights and Catalyst Design

The selective hydrogenation of alkynes to alkenes is a critical process in both industrial and academic settings. acs.org The generally accepted mechanism for heterogeneous catalytic hydrogenation is an adaptation of the Horiuti-Polanyi model. acs.org This process involves the adsorption of both hydrogen and the alkyne onto the catalyst surface, followed by a stepwise reduction of the triple bond to yield the corresponding (Z)-alkene as the primary product. acs.org

Recent research has also shed light on alternative mechanisms. For instance, electrocatalytic semihydrogenation of alkynes using nickel-bipyridine complexes can proceed without a metal hydride intermediate. chemrxiv.orgnih.gov This pathway involves a nickelacyclopropene resting state, followed by a sequence of protonation and electron transfer steps. chemrxiv.orgnih.gov Another proposed mechanism involves a ligand-based hydrogen-atom transfer, which is suggested to be a concerted and Z-selective process. nih.gov

Catalyst design plays a pivotal role in achieving high selectivity. For example, polyhydride nickel/gallium clusters have been shown to effectively catalyze the semihydrogenation of 2-methyl-4-octyne (B77417) to 4-octene with good selectivity.

Influence of Catalyst Composition and Structure on Selectivity

The composition and structure of the catalyst are critical factors that dictate the selectivity of alkyne hydrogenation. researchgate.net Palladium-based catalysts are widely used due to their high activity. researchgate.net However, to enhance selectivity and prevent over-hydrogenation to alkanes, modifications are often necessary. thieme-connect.de

Bimetallic catalysts, such as palladium-silver (Pd-Ag) or palladium-gold (Pd-Au) alloys, have demonstrated improved selectivity. researchgate.net The addition of a second metal can modify the electronic properties of the active sites and minimize the formation of hydrides that promote over-hydrogenation. researchgate.net For example, dilute Pd-Au alloy nanoparticles have shown high activity and selectivity for the gas-phase hydrogenation of 1-hexyne. The structure of the substrate also influences selectivity, with internal alkynes often exhibiting higher alkene selectivity due to slower over-reduction rates compared to terminal alkynes. rsc.org

The support material can also significantly impact catalyst performance. For instance, atomically dispersed palladium on cuprous oxide (Cu₂O) has been shown to be highly effective for the semihydrogenation of terminal alkynes. chinesechemsoc.org The interaction between the palladium atoms and the oxide support is crucial for the activation of hydrogen and the selective hydrogenation of the alkyne. chinesechemsoc.org

| Catalyst System | Substrate | Selectivity | Reference |

| Pd-Au Alloy Nanoparticles | 1-Hexyne | >97% to 1-hexene | |

| Pd/CaCO₃ | 2-Methyl-3-butyn-2-ol (B105114) | High selectivity to alkene | epfl.ch |

| Atomically Dispersed Pd on Cu₂O | Phenylacetylene | 96.5% to styrene | chinesechemsoc.org |

| Pd₃S/C₃N₄ | 2-Methyl-3-butyn-2-ol | 100% to alkene | nih.gov |

Mass Transfer Limitations in Three-Phase Catalytic Hydrogenation Systems

In three-phase catalytic hydrogenation systems (gas-liquid-solid), mass transfer limitations can significantly affect both the reaction rate and selectivity. rsc.orgresearchgate.net These limitations can occur at the gas-liquid interface (hydrogen dissolution) and at the liquid-solid interface (transport of reactants to the catalyst surface). rsc.orgepfl.ch

Studies on the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/CaCO₃ catalyst have shown that at low stirring speeds, both the reaction rate and the selectivity towards the corresponding alkene decrease. epfl.ch Increasing the stirring rate can overcome external mass transfer limitations. epfl.chresearchgate.net However, internal mass transfer limitations within the pores of the catalyst support can also be a factor, especially with highly active catalysts. researchgate.netnih.gov The choice of a mesoporous support with a high surface area can enhance contact with reagents but may also lead to pore clogging and accessibility issues. nih.gov

Over-hydrogenation and Isomerization Phenomena

A significant challenge in selective alkyne hydrogenation is preventing the subsequent hydrogenation of the desired alkene to an alkane, a process known as over-hydrogenation. rsc.orgnih.gov This side reaction is particularly prevalent with highly active catalysts like palladium. masterorganicchemistry.com The relative adsorption strengths of the alkyne and alkene on the catalyst surface play a crucial role; typically, the alkyne adsorbs more strongly, leading to high selectivity as long as the alkyne is present. thieme-connect.de

Isomerization of the initially formed (Z)-alkene to the more stable (E)-alkene can also occur. thieme-connect.ded-nb.info This process is often facilitated by the same catalyst and can proceed through various mechanisms, including the involvement of metal hydride intermediates. d-nb.info In some cases, the desired outcome is the E-alkene, and catalyst systems have been developed to promote this Z→E isomerization. d-nb.info The use of specific catalysts, such as platinum, can minimize isomerization compared to palladium. masterorganicchemistry.com

Hydrosilylation Reactions of 3-Octyne, 2-methyl-

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, is a versatile method for synthesizing organosilicon compounds. colab.ws This reaction can be applied to alkynes like 2-methyl-3-octyne to produce functionalized vinylsilanes.

Formation of Functionalized Organosilicon Compounds

The hydrosilylation of internal alkynes, including derivatives of 2-methyl-3-octyne, with siloxanes such as 1,1,3,3-tetramethyldisiloxane, can lead to the formation of monoalkenyl-functionalized disiloxane (B77578) derivatives. nih.gov These reactions, often catalyzed by platinum complexes, can be highly selective. nih.govresearchgate.net The resulting vinylsilanes are valuable intermediates that can be used in further synthetic transformations. nih.gov For example, unsymmetrically functionalized disiloxanes can be synthesized through a stepwise hydrosilylation process. nih.gov

Regioselectivity and Stereoselectivity in Hydrosilylation

The hydrosilylation of unsymmetrical internal alkynes, such as 3-Octyne, 2-methyl-, presents a significant challenge in controlling regioselectivity—that is, determining which of the two sp-hybridized carbons forms a bond with the silyl (B83357) group and which with the hydrogen atom. The reaction is a powerful atom-economical method for synthesizing vinylsilanes, which are valuable intermediates in organic synthesis. researchgate.net The stereoselectivity of the addition, typically a syn-addition, is also a critical aspect of the transformation.

The primary factor governing regioselectivity in the hydrosilylation of dialkyl-substituted alkynes like 2-methyl-3-octyne is the steric difference between the two alkyl groups attached to the triple bond (an isobutyl group and a propyl group). Generally, the silyl group adds to the less sterically hindered carbon atom. Various transition metal catalysts, including those based on platinum, cobalt, and scandium, have been developed to influence the outcome of this reaction. acs.orgacs.orgnih.gov

Cobalt-based catalysts, for instance, have demonstrated high efficacy. A well-defined low-valent cobalt(I) catalyst, [HCo(PMe₃)₄], has been shown to perform highly regio- and stereoselective hydrosilylation of internal alkynes. acs.org The regioselectivity can also be finely tuned by the choice of ligands and additives. For example, in cobalt-catalyzed systems, bidentate phosphine (B1218219) ligands can favor the formation of (E)-β-vinylsilanes, while bipyridine ligands can lead to α-vinylsilanes. rsc.org Furthermore, additives have been shown to completely reverse the regioselectivity of cobalt-catalyzed hydrosilylations of internal alkynes. chinesechemsoc.org

Scandium catalysts have also been employed for the regio- and syn-stereoselective hydrosilylation of unsymmetrical internal alkynes that contain heteroatom functional groups. nih.gov For simple dialkyl alkynes, platinum catalysts like Speier's catalyst (H₂PtCl₆) or PtO₂ are commonly used, typically favoring syn-addition to yield the (E)-alkenylsilane. acs.orgnih.govrsc.org

Table 1: Catalyst Systems for Hydrosilylation of Unsymmetrical Internal Alkynes

| Catalyst System | Alkyne Type | Selectivity Outcome | Reference |

|---|---|---|---|

| [HCo(PMe₃)₄] | Internal Alkynes | High regio- and stereoselectivity | acs.org |

| Co(OAc)₂ / Ligand | Internal Alkynes | Ligand-controlled regioselectivity (α vs. β) | rsc.org |

| Scandium / Ligand | Internal Alkynes with Heteroatoms | High regio- and syn-stereoselectivity | nih.gov |

| PtO₂ | Internal Aryl Alkynes | Ortho-substituent directs silyl to α-position | acs.orgnih.gov |

| Co Complex / Additive | Arylalkynes | Additive-reversible regioselectivity (α vs. β) | chinesechemsoc.org |

Diboration Reactions of 3-Octyne, 2-methyl- Derivatives

Diboration of alkynes is a highly effective method for the synthesis of 1,2-diborylalkenes, which are versatile building blocks in organic chemistry. kyoto-u.ac.jp These reactions can be catalyzed by various transition metals, with iron emerging as a practical and efficient option for the diboration of internal alkynes. kyoto-u.ac.jpnih.gov

Synthesis of cis-1,2-Diborylalkene Intermediates

The iron-catalyzed diboration of internal alkynes with bis(pinacolato)diboron (B136004) (B₂pin₂) proceeds with high efficiency and, crucially, with excellent cis-selectivity. kyoto-u.ac.jpnih.gov While 2-methyl-3-octyne is not specifically documented, the reaction of the closely related symmetric alkyne, 4-octyne (B155765), provides a clear precedent. Using a catalytic system of iron(II) bromide (FeBr₂) and lithium methoxide (B1231860) (LiOMe), with an external borating agent like 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B73712) (MeOBpin), 4-octyne is converted to its corresponding cis-1,2-diborylalkene in 99% yield. kyoto-u.ac.jp

The reaction is believed to proceed through a boryliron intermediate that adds across the alkyne's triple bond to form a reactive alkenyliron(II) species. kyoto-u.ac.jpscispace.com This intermediate is then trapped by the external borating agent to afford the cis-diboration product and regenerate the catalyst. kyoto-u.ac.jp The high cis-selectivity is a key feature of this transformation.

Table 2: Iron-Catalyzed Diboration of 4-Octyne

| Catalyst | Base | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|---|---|

| FeBr₂ (10 mol%) | LiOMe (10 mol%) | MeOBpin (1.5 equiv) | THF | 60 | 3 | 99 | >99% cis | kyoto-u.ac.jp |

| FeBr₂ (5 mol%) | LiOMe (5 mol%) | MeOBpin (1.5 equiv) | THF | 60 | 3 | 93 | >99% cis | kyoto-u.ac.jp |

| FeI₂ (10 mol%) | LiOMe (10 mol%) | MeOBpin (1.5 equiv) | THF | 60 | 3 | 55 | >99% cis | kyoto-u.ac.jp |

| FeBr₃ (10 mol%) | LiOMe (10 mol%) | MeOBpin (1.5 equiv) | THF | 60 | 3 | 92 | >99% cis | kyoto-u.ac.jp |

Applications of Diborylated Alkynes in Organic Synthesis

The cis-1,2-diborylalkenes synthesized from alkyne diboration are exceptionally useful synthetic intermediates. kyoto-u.ac.jp Their primary application lies in sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the two C-B bonds can be functionalized in a stepwise manner to build complex, tetrasubstituted alkenes. kyoto-u.ac.jp

The use of an unsymmetrical diboron (B99234) reagent in the initial reaction can yield a product with two different boryl groups. nih.gov These groups can exhibit differential reactivity, allowing for highly chemoselective sequential couplings. nih.govacs.org This strategy enables the controlled and stereospecific synthesis of multisubstituted olefins, which are important structural motifs in many complex organic molecules. acs.org

Cycloaddition Reactions Involving 3-Octyne, 2-methyl- as a Substrate

Cycloaddition reactions offer a powerful route to cyclic compounds, and alkynes are common substrates in these transformations. The [3+2] cycloaddition, in particular, is a fundamental method for constructing five-membered rings.

[3+2] Cycloaddition Reactions: Mechanistic Studies and Selectivity

The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne to form a 1,2,3-triazole is a premier example of a [3+2] cycloaddition. nih.govwikipedia.org While the highly popular copper(I)-catalyzed version (CuAAC) is extremely effective for terminal alkynes, it generally fails with internal alkynes like 2-methyl-3-octyne. nih.govbeilstein-journals.org

However, other catalysts can promote this transformation. Ruthenium complexes, such as Cp*RuCl(PPh₃)₂, have been shown to catalyze the [3+2] cycloaddition of azides with internal alkynes. nih.gov A key challenge in these reactions with unsymmetrical internal alkynes is controlling the regioselectivity. For dialkyl acetylenes, these ruthenium-catalyzed cycloadditions often produce a mixture of the two possible regioisomeric 1,4,5-trisubstituted-1,2,3-triazoles. nih.gov Therefore, it is expected that the reaction of 2-methyl-3-octyne would yield a mixture of products. The mechanism for the ruthenium-catalyzed reaction is proposed to involve the formation of a ruthenium-containing metallacycle intermediate. nih.gov

Another class of 1,3-dipoles, sydnones, can also undergo thermal [3+2] cycloaddition with internal alkynes to produce pyrazoles. beilstein-journals.orgnih.gov These reactions often require high temperatures, and the use of non-symmetrical alkynes can also lead to issues with regioselectivity. beilstein-journals.org

Role of 3-Octyne, 2-methyl- in Complex Heterocyclic Synthesis

The participation of 2-methyl-3-octyne in [3+2] cycloaddition reactions provides a direct pathway to complex heterocyclic structures. The reaction with an organic azide, for instance, would produce 1,2,3-triazoles bearing the isobutyl and propyl substituents from the alkyne at the 4- and 5-positions of the heterocyclic ring. nih.gov

1,2,3-Triazoles are a class of nitrogen heterocycles that are recognized for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. nih.gov Similarly, the pyrazoles formed from cycloadditions with sydnones are also important heterocyclic scaffolds. beilstein-journals.org Thus, by serving as the alkyne component in these cycloaddition reactions, 2-methyl-3-octyne acts as a building block for constructing highly substituted five-membered heterocyclic systems, which are foundational structures in the development of new functional molecules.

Table of Mentioned Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| 3-Octyne, 2-methyl- | 2-Methyloct-3-yne | C₉H₁₆ |

| 4-Octyne | Oct-4-yne | C₈H₁₄ |

| (E)-vinylsilane | Varies based on silane (B1218182) and alkyne | Varies |

| cis-1,2-Diborylalkene | Varies based on diboron and alkyne | Varies |

| Bis(pinacolato)diboron (B₂pin₂) | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₂H₂₄B₂O₄ |

| Iron(II) bromide | Iron(II) bromide | FeBr₂ |

| Iron(III) bromide | Iron(III) bromide | FeBr₃ |

| Lithium methoxide | Lithium methoxide | CH₃LiO |

| 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeOBpin) | 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₇H₁₅BO₃ |

| 1,2,3-Triazole | 1,2,3-Triazole | C₂H₃N₃ |

| Pyrazole | 1,2-Diazole | C₃H₄N₂ |

| Sydnone | 1,2,3-Oxadiazol-3-ium-5-olate | C₂H₂N₂O₂ |

| Cp*RuCl(PPh₃)₂ | Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) | C₄₄H₄₅ClP₂Ru |

| Speier's catalyst | Hexachloroplatinic acid | H₂Cl₆Pt |

| PtO₂ | Platinum(IV) oxide | PtO₂ |

| [HCo(PMe₃)₄] | Hydridotetrakis(trimethylphosphine)cobalt(I) | C₁₂H₃₇CoP₄ |

Oxidative and Other Electrophilic Transformations of 3-Octyne, 2-methyl-

Electrophilic additions and oxidative cleavage are characteristic reactions of alkynes, providing pathways to a diverse range of functionalized molecules. doubtnut.com For 2-methyl-3-octyne, these transformations involve the breaking of the pi bonds and the formation of new sigma bonds.

The ozonolysis of alkynes is a powerful oxidative cleavage reaction that breaks the carbon-carbon triple bond, typically yielding carboxylic acids. The reaction proceeds through a concerted cycloaddition of ozone to the alkyne, forming an unstable primary ozonide intermediate. testbook.commasterorganicchemistry.com This intermediate rapidly rearranges to a more stable, but still reactive, ozonide. Subsequent workup of the ozonide cleaves the molecule entirely.

The general mechanism for the ozonolysis of an internal alkyne like 2-methyl-3-octyne involves the following steps:

Formation of the Ozonide: Ozone adds across the triple bond in a [3+2] cycloaddition to form a highly unstable primary ozonide.

Cleavage: This ozonide undergoes cleavage and recombination to form a trioxolane structure, which upon workup (often with water), breaks down.

Product Formation: The triple bond is cleaved, and the alkyne carbons are oxidized. In the case of 2-methyl-3-octyne, this process breaks the bond between C3 and C4, leading to the formation of two carboxylic acids.

The predicted products from the ozonolysis of 2-methyl-3-octyne are:

Butyric acid: From the C4-C1 side of the original molecule.

2-Methylpropanoic acid: From the C3-C2 and methyl group side of the original molecule.

Table 1: Predicted Products of Ozonolysis of 3-Octyne, 2-methyl-

| Reactant | Oxidizing Agent | Predicted Products |

| 3-Octyne, 2-methyl- | 1. Ozone (O₃)2. Water (H₂O) | Butyric acid + 2-Methylpropanoic acid |

The alkyne group in 2-methyl-3-octyne is a versatile functional handle for synthesizing a variety of derivatives through electrophilic addition and catalytic reactions. vulcanchem.comontosight.ai The regioselectivity of these reactions is a key consideration, especially in unsymmetrical alkynes.

Hydration: Acid-catalyzed hydration (often with a mercury catalyst) follows Markovnikov's rule. The initial addition of water across the triple bond forms an enol intermediate, which rapidly tautomerizes to the more stable ketone. For 2-methyl-3-octyne, this would result in two possible ketone products, with the major product being 2-methyloctan-4-one due to the formation of the more stable secondary carbocation intermediate at C4. openstax.org

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) occurs across the triple bond. libretexts.org The reaction can proceed in a stepwise manner, first forming a dihaloalkene and potentially a tetrahaloalkane if excess halogen is used. The initial addition typically results in the anti-addition product via a cyclic halonium ion intermediate. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HBr, HCl) also follows Markovnikov's rule. The hydrogen adds to the less substituted carbon of the triple bond, and the halide adds to the more substituted carbon, proceeding through a vinyl carbocation intermediate. ed.gov Addition of two equivalents of HX leads to a geminal dihalide.

Catalytic Functionalization: Modern catalytic methods offer highly selective routes to functionalized derivatives.

Hydrosilylation: The addition of a silicon-hydrogen bond across the triple bond, typically catalyzed by platinum or other transition metals, yields vinylsilanes. mdpi.com

Diboration: The addition of a B-B bond across the alkyne, catalyzed by transition metals, produces cis-1,2-diborylalkene derivatives, which are valuable synthetic intermediates.

Table 2: Selected Functionalization Reactions of 3-Octyne, 2-methyl-

| Reaction Type | Reagents | Intermediate Type | Product Class |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Ketone |

| Bromination | Br₂ | Cyclic Bromonium Ion | Dihaloalkene |

| Hydrobromination | HBr | Vinyl Carbocation | Vinyl Halide |

| Hydrosilylation | R₃SiH, Pt catalyst | Metal-Alkyne Complex | Vinylsilane |

| Diboration | B₂(pin)₂, catalyst | Metal-Alkyne Complex | Diborylalkene |

Reaction Mechanisms of Alkynes with Oxidizing Agents (e.g., Ozone)

Intermediates and Transition State Analysis in 3-Octyne, 2-methyl- Reaction Pathways

Understanding the transient species—intermediates and transition states—that are formed during the transformation of 2-methyl-3-octyne is fundamental to elucidating reaction mechanisms and predicting product outcomes. Experimental detection of these species can be challenging due to their short lifetimes. fossee.in Therefore, computational chemistry plays a crucial role in mapping reaction energy profiles. ims.ac.jp

Key intermediates in the reactions of 2-methyl-3-octyne include:

Carbocations: Vinyl carbocations are key intermediates in electrophilic addition reactions like hydrohalogenation. The stability of the carbocation (tertiary > secondary > primary) dictates the regiochemical outcome (Markovnikov's rule).

Cyclic Ions: In halogenation, the formation of a three-membered cyclic halonium (e.g., bromonium) ion intermediate explains the observed anti-stereoselectivity of the addition. libretexts.org

Metallacyclic Intermediates: In transition-metal-catalyzed reactions, such as cyclization or annulation, the alkyne can insert into a metal-carbon or metal-heteroatom bond to form metallacyclic intermediates, for instance, with rhodium or nickel. chinesechemsoc.orgscholaris.ca

Radical Intermediates: Some reactions, like allylic bromination with N-bromosuccinimide (NBS) on an alkene product derived from the alkyne, proceed through radical intermediates. libretexts.org

Transition state analysis, often performed using methods like Density Functional Theory (DFT), provides quantitative insight into reaction kinetics. chinesechemsoc.org By calculating the energy of the transition state—the highest point on the reaction energy coordinate—the activation energy (Gibbs free energy barrier, ΔG‡) can be determined. fossee.inyoutube.com Comparing the activation energies of competing pathways allows for the prediction of the major product. For example, DFT calculations can compare the energy barriers for direct reductive elimination versus oxidatively-induced reductive elimination from a metal center, thereby clarifying the operative mechanism. chinesechemsoc.org While specific studies on 2-methyl-3-octyne are not prevalent, these computational approaches are standard for investigating the mechanisms of analogous alkyne transformations.

Table 3: Common Intermediates in Alkyne Reactions

| Reaction Type | Plausible Intermediate for 3-Octyne, 2-methyl- | Key Characteristics |

| Hydrohalogenation | Vinyl Carbocation | Planar, sp-hybridized carbon with a positive charge. Governs regioselectivity. |

| Halogenation | Cyclic Bromonium Ion | Three-membered ring with a positively charged bromine. Leads to anti-addition. |

| Metal-Catalyzed Annulation | Rhodacycle | Organometallic ring structure. Key to C-C and C-H bond activation pathways. chinesechemsoc.org |

| Ozonolysis | Molozonide/Ozonide | Unstable cyclic species containing three oxygen atoms. Precursor to cleavage products. masterorganicchemistry.com |

Advanced Spectroscopic and Analytical Characterization in 3 Octyne, 2 Methyl Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including 3-Octyne (B96577), 2-methyl-. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of each atom within the molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis of 3-Octyne, 2-methyl- and its Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the structure of 3-Octyne, 2-methyl-. The chemical shifts observed in these spectra are indicative of the electronic environment surrounding the hydrogen and carbon atoms, respectively.

The chemical shifts are influenced by factors such as the electronegativity of adjacent atoms and the magnetic anisotropy of nearby functional groups. sigmaaldrich.comcarlroth.com In 3-Octyne, 2-methyl-, the sp-hybridized carbons of the alkyne bond typically resonate in a specific region of the ¹³C NMR spectrum, while the sp³-hybridized carbons of the alkyl chain appear at different, predictable chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Octyne, 2-methyl- (based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H₃ | ~0.9 (t) | ~14 |

| C2-H | ~2.5 (m) | ~30 |

| C2-CH₃ | ~1.1 (d) | ~20 |

| C3 (alkyne) | - | ~80 |

| C4 (alkyne) | - | ~85 |

| C5-H₂ | ~2.2 (t) | ~22 |

| C6-H₂ | ~1.4 (sextet) | ~31 |

| C7-H₂ | ~1.5 (sextet) | ~22 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions. The multiplicity (s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet) is indicated in parentheses for ¹H NMR.

Derivatives of 3-Octyne, 2-methyl- would exhibit further shifts in their NMR spectra, providing valuable information for structural confirmation. For example, the reaction of the alkyne with other reagents would alter the chemical environment and thus the chemical shifts of the neighboring nuclei. researchgate.netkirj.ee

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide a solution by spreading the spectral information across two axes, revealing correlations between different nuclei. emerypharma.comscribd.comlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In 3-Octyne, 2-methyl-, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons in the alkyl chain, confirming their connectivity. For example, the proton at C2 would show a correlation with the protons of the C2-methyl group and the protons at C1.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. emerypharma.comscribd.com An HSQC spectrum of 3-Octyne, 2-methyl- would show a cross-peak for each C-H bond, definitively linking each proton signal to its corresponding carbon signal.

Together, these 2D NMR techniques provide an unambiguous assignment of all proton and carbon signals, leading to a complete and confirmed structural elucidation of 3-Octyne, 2-methyl-. ipb.pt

DEPT NMR for Carbon Multiplicity Assignment

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. magritek.comlibretexts.org It is often used in conjunction with ¹³C NMR to simplify spectral analysis.

The standard DEPT experiments are:

DEPT-45: Shows signals for all protonated carbons (CH, CH₂, and CH₃).

DEPT-90: Only shows signals for methine (CH) carbons.

DEPT-135: Shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups.

For 3-Octyne, 2-methyl-, a DEPT-90 spectrum would show a single signal for the CH group at the C2 position. The DEPT-135 spectrum would display positive signals for the CH group at C2 and the two terminal CH₃ groups, and negative signals for the three CH₂ groups in the butyl chain. The quaternary alkyne carbons would be absent in all DEPT spectra. magritek.commdpi.com This information is invaluable for confirming the number of each type of carbon group in the molecule.

Quantitative NMR for Reaction Monitoring and Product Ratios

Beyond structural elucidation, NMR spectroscopy can be used for quantitative analysis. magritek.com Quantitative NMR (qNMR) allows for the determination of the concentration of different species in a sample, making it a powerful tool for monitoring the progress of chemical reactions. magritek.combath.ac.uk

In the context of reactions involving 3-Octyne, 2-methyl-, qNMR can be used to follow the consumption of the starting material and the formation of products over time. researchgate.net By integrating the signals corresponding to specific protons of the reactant and product molecules, their relative concentrations can be determined. This provides kinetic data and helps in understanding reaction mechanisms. acs.orgnih.gov For instance, in an isomerization or addition reaction involving the alkyne, the disappearance of the characteristic alkyne proton signals and the appearance of new signals for the product can be quantitatively monitored. The non-destructive nature of NMR makes it particularly suitable for real-time reaction monitoring. magritek.com

Vibrational Spectroscopy for Molecular Structure and Bonding (IR, Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide characteristic information about the functional groups present in a molecule. uc.eduedinst.comacs.org

Characterization of Alkyne Functional Group and Molecular Vibrations

The most prominent feature in the vibrational spectrum of an alkyne is the C≡C triple bond stretching vibration.

Infrared (IR) Spectroscopy: The C≡C stretching vibration in internal alkynes like 3-Octyne, 2-methyl- typically appears as a weak absorption in the region of 2100-2260 cm⁻¹. uc.edulibretexts.org The intensity of this band is often low due to the small change in dipole moment during the vibration. The C-H stretching vibrations of the alkyl groups appear as strong absorptions in the 2850-3000 cm⁻¹ region. libretexts.org

Raman Spectroscopy: In contrast to IR spectroscopy, the C≡C stretching vibration in alkynes is typically strong in the Raman spectrum. uc.edu This is because the polarizability of the triple bond changes significantly during the stretching motion. This makes Raman spectroscopy a particularly useful tool for identifying the alkyne functional group.

Table 2: Characteristic Vibrational Frequencies for 3-Octyne, 2-methyl-

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch (sp³) | 2850-3000 | 2850-3000 | Strong (IR), Medium (Raman) |

| C≡C stretch (internal) | 2100-2260 | 2100-2260 | Weak (IR), Strong (Raman) |

In-situ Vibrational Spectroscopy for Reaction Mechanism Studies

In-situ vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful technique for studying reaction mechanisms in real-time without disturbing the reaction system. This method allows for the monitoring of changes in the concentrations of reactants, intermediates, and products by detecting their characteristic vibrational frequencies.

In the context of reactions involving alkynes like 3-Octyne, 2-methyl-, in-situ FTIR can provide critical insights. For instance, in metal-catalyzed reactions, such as hydrogenation or coupling reactions, this technique can track the consumption of the alkyne's C≡C triple bond and the appearance of new vibrational bands corresponding to reaction intermediates and final products. acs.orgresearchgate.net Studies on similar alkyne systems have demonstrated the utility of in-situ spectroscopy. For example, research on the reaction of terminal alkynes with zinc triflate and amines used in-situ IR to provide evidence for the formation of a zinc-acetylide intermediate, a key step in the reaction mechanism. pnas.org Similarly, kinetic studies of the reaction between rhodium carbonyl clusters and various alkynes have utilized in-situ mid-infrared spectroscopy to identify and characterize the resulting butterfly cluster complexes and elucidate the reaction kinetics. acs.org

The application of Raman spectroscopy, another form of vibrational spectroscopy, is also highly valuable for studying bioorthogonal reactions involving alkynes. rsc.org Its non-destructive nature and the weak Raman scattering of water make it suitable for monitoring reactions in aqueous and even live-cell environments. rsc.org For 3-Octyne, 2-methyl-, this could involve tracking the characteristic alkyne Raman signal to quantify reaction progress. rsc.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million. semanticscholar.org This precision allows for the determination of the exact elemental composition of a molecule. For 3-Octyne, 2-methyl-, with a molecular formula of C9H16, the theoretical monoisotopic mass is 124.1252 Da. nist.gov HRMS can distinguish this mass from other compounds with the same nominal mass but different elemental formulas, providing unambiguous identification. This capability is crucial when analyzing the products of a chemical reaction, where multiple species with similar masses may be present.

Fragmentation Patterns for Structural Confirmation of 3-Octyne, 2-methyl- and its Products

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. uni-saarland.de The resulting mass spectrum is a unique fingerprint of the molecule's structure. The fragmentation of alkynes is influenced by the stability of the resulting carbocations. semanticscholar.org

The mass spectrum of 3-Octyne, 2-methyl- shows a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 124. nist.gov The fragmentation pattern provides structural confirmation. Common fragmentation pathways for alkanes and alkynes involve the loss of alkyl radicals. semanticscholar.orguni-saarland.de Analyzing the fragmentation of 3-Octyne, 2-methyl-, and its potential reaction products, such as the corresponding alkene (2-methyl-3-octene) or alkane, allows for detailed structural elucidation. For example, the hydrogenation of 3-Octyne, 2-methyl- would yield 2-methyl-3-octene, which has a distinct mass spectrum that can be used for its identification. nih.gov

Table 1: Key Mass Spectrometry Data for 3-Octyne, 2-methyl-

| Parameter | Value | Source |

| Molecular Formula | C9H16 | nist.gov |

| Molecular Weight | 124.2233 g/mol | nist.gov |

| Exact Mass | 124.1252 Da | nist.gov |

| Major Fragment Ions (m/z) | Data not explicitly detailed in sources, but would be predicted based on stable carbocation formation. |

Advanced Chromatographic Techniques for Separation and Analysis

Chromatography is essential for separating the components of a complex mixture before their individual analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Separation and Identification

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. weebly.compressbooks.pub In this technique, a volatile mixture is separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is identified based on its mass spectrum.

GC-MS is highly effective for analyzing the products of reactions involving 3-Octyne, 2-methyl-. For example, it can be used to separate and identify unreacted starting material, intermediates, and final products in a reaction mixture. mdpi.com The retention time in the gas chromatogram provides one level of identification, while the mass spectrum provides definitive structural information. mdpi.com The NIST Chemistry WebBook contains mass spectrum data for 3-Octyne, 2-methyl-, which can be used as a reference for its identification in a sample mixture. nist.gov Studies have successfully used GC-MS to identify 3-Octyne, 2-methyl- in various complex mixtures, such as tea aroma and pyrolysis bio-oils. mdpi.comrsc.org

Table 2: GC-MS Data for Identification of 3-Octyne, 2-methyl-

| Analytical Parameter | Finding | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.com |

| Identification Method | Comparison of mass spectra with NIST 11 library and retention index. | mdpi.com |

| Application Example | Identified as a volatile aroma compound in Tieguanyin tea. | mdpi.com |

Coupled Techniques for Complex Mixture Analysis

For particularly complex mixtures, more advanced coupled or hyphenated techniques are employed. These methods link two or more separation or analysis techniques to achieve a higher degree of resolution and identification.

One such technique is comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry. wjgnet.com GCxGC utilizes two different GC columns to provide a much higher separation capacity than single-column GC, making it ideal for analyzing very complex samples like petroleum products or environmental extracts.

Another powerful approach involves coupling liquid chromatography (LC) with mass spectrometry (LC-MS). nih.gov While GC-MS is limited to volatile and thermally stable compounds, LC-MS can analyze a much broader range of molecules. For certain alkyne analyses, derivatization may be employed to enhance detection. For example, chiral alkynes can be complexed with cobalt to facilitate their separation and analysis by chiral column HPLC. nih.gov Furthermore, specific chemical reactions can be coupled with LC-MS/MS for the targeted identification of alkynes in complex natural product extracts. nih.gov

Computational and Theoretical Chemistry Approaches for 3 Octyne, 2 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and energetic properties of molecules. These calculations solve, or approximate solutions to, the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the ground-state energy and other properties of a system are uniquely determined by its electron density. wikipedia.orgscispace.com This approach is often more computationally efficient than other high-level quantum chemistry methods while maintaining a high degree of accuracy. nih.gov

For 3-Octyne (B96577), 2-methyl-, DFT calculations can be used to optimize the molecular geometry and to determine key electronic properties. A central part of this analysis involves the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies of these orbitals and the HOMO-LUMO gap (ΔE) are crucial indicators of a molecule's reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

DFT also allows for the calculation of various reactivity descriptors, which provide a quantitative measure of a molecule's chemical behavior. researchgate.net These indices, derived from the electron density, help predict how the molecule will interact with other chemical species and identify the most likely sites for electrophilic or nucleophilic attack. researchgate.net

Table 1: Conceptual DFT Reactivity Indices This table outlines key reactivity parameters that can be calculated using DFT to predict the chemical behavior of 3-Octyne, 2-methyl-. researchgate.net

| Parameter | Formula | Chemical Significance |

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | A measure of the ability to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (IP - EA) / 2 | A measure of resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. researchgate.net |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the global electrophilic nature of a molecule. |

This table is generated based on established DFT principles and the formulas used to calculate reactivity indices.

Ab initio (Latin for "from the beginning") molecular orbital calculations are a class of quantum chemistry methods that rely on first principles without the use of experimental data. wayne.edu These methods can be computationally intensive but are capable of providing highly accurate results for the energetic properties of molecules. nih.gov

For 3-Octyne, 2-methyl-, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled-Cluster (CC) methods, can be used to determine its thermodynamic stability. nih.govresearchgate.net These calculations can predict the relative energies of different isomers of C₉H₁₆, clarifying which structures are the most stable. nih.gov Furthermore, they are essential for mapping potential energy surfaces, which describe the energy of a molecule as a function of its geometry. This allows for the identification of energy minima (stable conformers) and transition states, providing crucial information about reaction barriers and kinetics. wayne.edunih.gov For instance, the barrier height for a reaction, calculated at a high level of theory, can be in good agreement with experimental activation energies. wayne.edu

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, asserting that the capacity for electron density to change, rather than molecular orbital interactions, governs molecular reactivity. mdpi.com This theory analyzes the changes in electron density along a reaction pathway to provide a detailed understanding of the molecular mechanism. mdpi.comresearchgate.net

In the context of 3-Octyne, 2-methyl-, MEDT would be particularly useful for elucidating the mechanisms of reactions involving its carbon-carbon triple bond, such as cycloadditions or nucleophilic additions. rsc.orgresearchgate.net The theory utilizes tools like the analysis of Conceptual DFT reactivity indices and the topological analysis of the Electron Localization Function (ELF) to understand bonding changes. mdpi.com ELF analysis can reveal the sequence of bond formation and breaking, determining whether a mechanism is concerted or stepwise. mdpi.comrsc.org For polar reactions, MEDT investigates the Global Electron Density Transfer (GEDT) at the transition state to explain the role of charge transfer in facilitating the reaction. mdpi.com This approach can successfully predict the regioselectivity and stereoselectivity observed in experimental outcomes. researchgate.netresearchgate.net

Ab Initio Molecular Orbital Calculations for Energetic Aspects

Theoretical Prediction of Spectroscopic Properties

Computational methods enable the in silico prediction of spectroscopic properties, which can aid in the identification and characterization of molecules. By simulating spectra, researchers can gain a deeper understanding of the relationship between molecular structure and spectroscopic output.

The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a common application of computational chemistry. Methodologies such as Density Functional Theory (DFT) are frequently employed for this purpose. For IR spectroscopy, a common procedure involves optimizing the molecular geometry and then calculating the Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates). q-chem.com The vibrational frequencies and their corresponding intensities are derived from this matrix. DFT functionals like B3LYP paired with basis sets such as 6-31G(d) are often used for these calculations. wisc.edu

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is a widely accepted approach for calculating the isotropic magnetic shielding tensors of nuclei. researchgate.netdergipark.org.tr These values can then be converted to chemical shifts (δ), typically by referencing them against a standard compound like Tetramethylsilane (TMS), which is also calculated at the same level of theory. q-chem.com

Below are illustrative tables of predicted spectroscopic data for 3-Octyne, 2-methyl-.

Interactive Table: Predicted IR Vibrational Frequencies for 3-Octyne, 2-methyl- This data is illustrative and based on typical frequency ranges for the given functional groups as would be predicted by DFT calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2870-3000 | Medium-Strong |

| C≡C Stretch | 2200-2260 | Weak-Medium |

Interactive Table: Predicted ¹³C and ¹H NMR Chemical Shifts for 3-Octyne, 2-methyl- This data represents typical chemical shifts that would be predicted using the GIAO method. Values are referenced to TMS.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | ¹³C | ~13 |

| C2 | ¹³C | ~22 |

| C3 | ¹³C | ~31 |

| C4 (alkyne) | ¹³C | ~80 |

| C5 (alkyne) | ¹³C | ~85 |

| C6 | ¹³C | ~29 |

| C7 | ¹³C | ~21 |

| C8 (methyl) | ¹³C | ~21 |

| C9 (methyl) | ¹³C | ~14 |

| H on C1 | ¹H | ~0.9 |

| H on C2 | ¹H | ~1.5 |

| H on C3 | ¹H | ~2.2 |

| H on C6 | ¹H | ~1.1 |

| H on C7 | ¹H | ~1.1 |

For NMR, the correlation between calculated and experimental chemical shifts is often strong, with DFT methods like B3LYP providing very good agreement. researchgate.net Comparing the predicted spectrum with an experimentally obtained one allows for definitive peak assignments and structural confirmation.

Computational NMR and IR Spectroscopy

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, providing detailed mechanistic insights.

By using computational methods, it is possible to identify and characterize the structures of reactants, products, intermediates, and, most importantly, transition states along a reaction coordinate. researchgate.net Techniques like DFT can elucidate reaction mechanisms, including pathways, intermediates, and energy profiles. researchgate.net For reactions involving alkynes like 3-Octyne, 2-methyl-, this could include modeling acid-catalyzed isomerization, which proceeds through carbenium ion intermediates and protonated cyclopropane (B1198618) transition structures. acs.org The calculation of activation energy barriers allows for the prediction of reaction kinetics and helps determine the rate-limiting step of a proposed mechanism. ibs.re.kr

Computational models are adept at probing the influence of molecular structure and environment on reactivity. The effect of substituents can be systematically studied by modifying the molecular model and recalculating the reaction pathway. For 3-Octyne, 2-methyl-, the steric hindrance and electronic effects of the isopropyl group at one end of the alkyne and the butyl group at the other can be quantified by comparing its reaction barriers to those of simpler alkynes. vulcanchem.com

Solvent effects are also crucial and can be incorporated into calculations. Implicit solvent models, such as the Self-Consistent Reaction Field (SCRF) model, treat the solvent as a continuous medium, which is computationally efficient. dergipark.org.tr Explicit models, where individual solvent molecules are included, offer higher accuracy at a greater computational cost. These models can reveal how the solvent stabilizes or destabilizes intermediates and transition states, thereby altering the reaction's energetic landscape. stenutz.eu

Computational modeling is a cornerstone of modern catalyst design. researchgate.net It allows for the high-throughput screening of potential catalysts before committing to laboratory synthesis. ibs.re.kr For reactions involving 3-Octyne, 2-methyl-, such as hydrogenation or hydrosilylation, computational models can be used to predict catalyst performance.

By modeling the interaction between the alkyne substrate and a transition metal catalyst (e.g., based on Rhodium or Nickel), researchers can understand the key factors governing catalytic activity and selectivity. ibs.re.kr For instance, DFT calculations can predict adsorption energies on catalyst surfaces and model the entire catalytic cycle, identifying the rate-determining step. This mechanistic understanding allows for the rational modification of the catalyst, such as altering ligands to tune steric and electronic properties, to optimize performance and achieve desired reaction outcomes. ibs.re.krnih.gov

Limited Specific Research Data Available for 3-Octyne, 2-methyl-

The existing information suggests that, like other internal alkynes, 3-Octyne, 2-methyl- can serve as a versatile building block in organic chemistry. However, concrete examples, specific reaction yields, and detailed characterizations of resulting products as mandated by the article outline could not be found.

Specifically:

Applications in Complex Molecular Architectures and Fine Chemicals: While it is categorized as a potential intermediate for pharmaceuticals and fine chemicals vulcanchem.comechemi.com, no specific examples of multifunctional compounds or specialized intermediates synthesized directly from 3-Octyne, 2-methyl- have been documented in the available resources.

Development of Novel Materials: The potential for 3-Octyne, 2-methyl- to be used as a precursor for polymers is mentioned in a general context. vulcanchem.com However, there are no specific reports on the synthesis of polymers, macromolecules, or its incorporation into organosilicon compounds. Research on similar but distinct alkynes, such as 2-methyl-3-butyn-2-ol (B105114) and the isomer 2-methyl-4-octyne (B77417), shows applications in hydrosilylation and catalysis, but this information does not pertain to the specified compound. tubitak.gov.trmdpi.com

Structured Catalysts and Functionalized Materials: There is no available research describing the use of 3-Octyne, 2-methyl- in the creation of structured catalysts or other functionalized materials.

Due to the lack of specific scientific literature and data for 3-Octyne, 2-methyl-, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided detailed outline is not possible at this time. An article based on the available information would be overly general and would not meet the requirements for detailed research findings and data tables.

Applications of 3 Octyne, 2 Methyl in Advanced Organic Synthesis and Materials Science Research

Contributions to Catalysis Research

As a substituted internal alkyne, 2-methyloct-3-yne serves as a valuable model substrate in the field of catalysis. Its structure allows researchers to probe the intricacies of catalytic transformations involving carbon-carbon triple bonds, contributing to the development of more efficient and selective catalysts. The presence of a branched alkyl group near the reaction center provides a unique opportunity to study steric effects on catalyst performance. vulcanchem.com

2-Methyloct-3-yne is a suitable substrate for the exploration and development of novel catalytic systems. The reactivity of its internal triple bond allows it to participate in a variety of catalytic reactions, including hydrogenation, hydrosilylation, and cross-coupling reactions. vulcanchem.com Researchers utilize substrates like 2-methyloct-3-yne to test the viability and scope of newly designed catalysts.

The process often involves subjecting the alkyne to a new catalyst under various conditions to determine if a reaction occurs and to identify the resulting products. For instance, future research could investigate its role in cross-coupling reactions, such as the Sonogashira coupling, to create conjugated enynes. vulcanchem.com The development of automated reaction network exploration algorithms, which can map out potential reaction pathways, represents a modern approach to discovering new catalytic transformations for which molecules like 2-methyloct-3-yne could be model reactants. nih.govchemrxiv.org

The structure of 2-methyloct-3-yne makes it an excellent tool for evaluating the activity and, crucially, the selectivity of catalysts designed for alkyne transformations.

Activity: Catalyst activity can be quantified by measuring the rate at which 2-methyloct-3-yne is converted into products under specific conditions. High activity implies that the catalyst can achieve high conversion in a shorter amount of time or at a lower concentration.

Selectivity: This is a critical parameter in alkyne chemistry, and 2-methyloct-3-yne provides a platform to assess it in several ways:

Chemoselectivity: In catalytic hydrogenation, a key challenge is the selective reduction of the alkyne to an alkene without over-reduction to the corresponding alkane. A selective catalyst will favor the formation of 2-methyloct-3-ene over 2-methyloctane. Catalysts are often "poisoned" to reduce their activity and prevent this over-reduction. masterorganicchemistry.com

Stereoselectivity: The partial hydrogenation of an internal alkyne can yield either a cis-(Z) or trans-(E) alkene. The catalyst's nature determines the stereochemical outcome. For example, Lindlar's catalyst is well-known for producing cis-alkenes from alkynes through syn-addition of hydrogen atoms to the same side of the molecule. libretexts.org Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, typically yield trans-alkenes via an anti-addition mechanism. libretexts.org Using 2-methyloct-3-yne as a substrate allows for a clear determination of a new catalyst's stereoselectivity by analyzing the isomeric ratio of the resulting 2-methyloct-3-ene products.

Future Research Directions and Emerging Paradigms in 3 Octyne, 2 Methyl Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of 3-Octyne (B96577), 2-methyl- has traditionally relied on methods like the alkylation of terminal alkynes. doubtnut.comvulcanchem.com A common route involves the deprotonation of a terminal alkyne such as 1-pentyne (B49018) with a strong base like sodium amide to form a nucleophilic acetylide ion, which is then reacted with an alkyl halide. vulcanchem.com Another approach is the dehydrohalogenation of a vicinal dihalide. vulcanchem.com

Future research is geared towards developing more sustainable and efficient synthetic pathways. This includes the exploration of catalytic systems that minimize waste and energy consumption. Key areas of focus include:

Green Chemistry Approaches: The use of environmentally benign solvents, such as ionic liquids or water, is being investigated to replace traditional organic solvents. rsc.org For instance, recent studies have shown the effectiveness of DABCO-based ionic liquids in promoting organic reactions with high yields and selectivity. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. Future syntheses of 3-Octyne, 2-methyl- will likely focus on addition reactions and other transformations that are inherently more atom-economical.

Catalytic Innovations: There is a growing emphasis on the development of novel catalysts, including transition-metal complexes and enzymatic systems, to facilitate the synthesis of 3-Octyne, 2-methyl- with high regioselectivity and stereoselectivity.

Exploration of Novel Reactivity Patterns for 3-Octyne, 2-methyl-

The reactivity of 3-Octyne, 2-methyl- is primarily dictated by its carbon-carbon triple bond. It readily undergoes typical alkyne reactions such as electrophilic additions and hydrogenation. vulcanchem.com However, the steric hindrance introduced by the methyl group at the 2-position can influence its reactivity compared to linear alkynes. vulcanchem.comvulcanchem.com

Emerging research is focused on uncovering novel reactivity patterns for this compound. This includes its participation in:

Cycloaddition Reactions: The potential of 3-Octyne, 2-methyl- to participate in various cycloaddition reactions to form complex cyclic structures is an area of active investigation. ontosight.ai

Polymerization: As a precursor for carbon-rich polymers, the polymerization of 3-Octyne, 2-methyl- could lead to new materials with unique electronic and optical properties. vulcanchem.com

Multicomponent Reactions: The use of 3-Octyne, 2-methyl- in multicomponent reactions, which allow for the synthesis of complex molecules in a single step, is a promising avenue for future research.

Integration of Advanced Characterization Techniques for In-Depth Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of advanced characterization techniques is providing unprecedented insights into the transformations of 3-Octyne, 2-methyl-.

| Characterization Technique | Application in Studying 3-Octyne, 2-methyl- |

| In-situ Spectroscopy (e.g., FTIR, NMR) | Real-time monitoring of reaction progress, identification of transient intermediates, and elucidation of reaction kinetics. journalsarjnp.comblogspot.com |

| High-Resolution Mass Spectrometry (HRMS) | Precise determination of molecular formulas of products and intermediates, aiding in the identification of reaction pathways. journalsarjnp.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds in reaction mixtures, providing detailed product analysis. journalsarjnp.com |

These techniques, often used in combination, allow for a comprehensive analysis of reaction systems involving 3-Octyne, 2-methyl-. For example, GC-MS has been employed to identify volatile compounds in complex mixtures, while FTIR helps in the identification of functional groups. journalsarjnp.com

Expanding Computational Chemistry Applications for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research. In the context of 3-Octyne, 2-methyl-, computational methods are being used to:

Predict Physicochemical Properties: Theoretical calculations can provide estimates of properties such as boiling point, density, and solubility, which are valuable for process design and optimization. vulcanchem.com

Model Reaction Mechanisms: Quantum chemical calculations can be used to map out reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of reaction mechanisms.

Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts with enhanced activity and selectivity for reactions involving 3-Octyne, 2-methyl-.

While experimental data for some properties of 3-Octyne, 2-methyl- is available, computational models can help fill in the gaps and guide experimental efforts. vulcanchem.com

Discovery of New Research Applications in Advanced Materials and Chemical Technologies

The unique structure of 3-Octyne, 2-methyl- makes it a valuable building block for the synthesis of a variety of organic molecules. vulcanchem.com Its potential applications span several fields:

Advanced Materials: As a precursor to polymers and metal-organic frameworks (MOFs), 3-Octyne, 2-methyl- could be used to create materials with tailored properties for applications in electronics, catalysis, and gas storage. vulcanchem.com

Pharmaceuticals and Agrochemicals: This compound can serve as an intermediate in the synthesis of bioactive molecules, including pharmaceuticals and pesticides. vulcanchem.comontosight.ai

Specialty Chemicals: Functionalized derivatives of 3-Octyne, 2-methyl- may find use as high-performance lubricant additives. vulcanchem.com

The exploration of these and other applications is an active area of research that is expected to expand as our understanding of the chemistry of 3-Octyne, 2-methyl- continues to grow.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-methyl-3-octyne, and how do they influence its handling in laboratory settings?

- Answer : The compound (CAS 55402-15-8) has a molecular formula C₉H₁₆ , boiling point 145.3°C , density 0.772 g/cm³ , and vapor pressure 6.16 mmHg at 25°C . These properties necessitate strict temperature control during synthesis and storage in inert atmospheres to prevent volatility-related hazards. Refractive index (1.432 ) and flash point (30.6°C ) further guide solvent compatibility and safety protocols in handling .

Q. What analytical methods are recommended for confirming the purity and structure of 2-methyl-3-octyne?

- Answer : Gas chromatography/mass spectrometry (GC/MS) is optimal for purity assessment due to its sensitivity to alkyne functional groups. Thermal desorption GC/MS is particularly effective for trace analysis (detection limits ~ppb) in complex matrices . Mass spectral data (e.g., base peak at m/z 124 ) and fragmentation patterns (e.g., Me₂CHC≡C(CH₂)₃Me ) should align with reference spectra from the EPA/NIH Mass Spectral Database . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can resolve structural ambiguities, such as distinguishing between terminal and internal alkynes .

Q. How can researchers synthesize 2-methyl-3-octyne with high regioselectivity?

- Answer : A validated approach involves alkylation of terminal alkynes (e.g., 1-pentyne) with methyl Grignard reagents under controlled conditions (e.g., THF solvent, −78°C). Catalytic systems like CuI/amine ligands enhance regioselectivity for the 3-position . Post-synthesis purification via fractional distillation (using boiling point data ) ensures removal of byproducts like 2-methyl-4-octyne.

Advanced Research Questions

Q. What computational models are suitable for predicting the thermodynamic behavior of 2-methyl-3-octyne in solvent mixtures?

- Answer : The Non-Random Two-Liquid (NRTL) model is effective for simulating vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) in systems involving branched alkynes. Parameters derived from molecular dynamics simulations (e.g., activity coefficients, Gibbs free energy) can predict solubility in polar solvents like ethanol or DES (deep eutectic solvents) . Validation against experimental boiling points and partition coefficients is critical to address discrepancies between simulated and empirical data .

Q. How can spectral data contradictions arise in characterizing 2-methyl-3-octyne, and how should they be resolved?

- Answer : Discrepancies in GC/MS retention times or NMR shifts may stem from:

- Isomeric impurities : Co-elution with structural isomers (e.g., 2-methyl-4-octyne) can skew results. Use high-resolution GC columns (e.g., DB-5MS) and spiking with authentic standards for confirmation .

- Solvent interactions : Polar solvents may alter chemical shifts in NMR. Compare spectra across multiple solvents (CDCl₃ vs. DMSO-d₆) to isolate solvent effects .

- Instrumental drift : Regular calibration with NIST-certified reference materials minimizes baseline noise .

Q. What reaction pathways are plausible for 2-methyl-3-octyne in catalytic hydrogenation, and how can selectivity be optimized?

- Answer : Hydrogenation over Lindlar catalyst (Pd/CaCO₃, quinoline-poisoned) yields the cis-alkene (2-methyl-3-octene ), while Na/NH₃ induces anti-addition for the trans-product . Selectivity depends on steric hindrance from the methyl group at C2; computational modeling (DFT) of transition states can predict regiochemical outcomes. Monitor reaction progress via IR spectroscopy (loss of C≡C stretch at ~2100 cm⁻¹ ) .

Methodological Considerations

Q. What precautions are essential when handling 2-methyl-3-octyne due to its flammability and toxicity?

- Answer :

- Ventilation : Use fume hoods to mitigate vapor exposure (vapor pressure = 6.16 mmHg ).

- Storage : Keep in flame-resistant cabinets below 25°C, away from oxidizers.

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory. Toxicity data are limited; assume acute toxicity akin to analogous alkynes (e.g., respiratory irritation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.